molecular formula C15H15N3O2 B7880204 3-(6-Pyrrolidin-1-ylpyrimidin-4-yl)benzoic acid

3-(6-Pyrrolidin-1-ylpyrimidin-4-yl)benzoic acid

Cat. No.: B7880204
M. Wt: 269.30 g/mol
InChI Key: CWJOJXUIYZQBBD-UHFFFAOYSA-N
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Description

3-(6-Pyrrolidin-1-ylpyrimidin-4-yl)benzoic acid is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Pyrrolidin-1-ylpyrimidin-4-yl)benzoic acid typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate nitriles with amidines under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine intermediate.

    Attachment of the Benzoic Acid Moiety: The final step involves coupling the pyrimidine-pyrrolidine intermediate with a benzoic acid derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Pyrrolidin-1-ylpyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzoic acid moiety.

    Reduction: Reduced forms of the pyrimidine or benzoic acid groups.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

3-(6-Pyrrolidin-1-ylpyrimidin-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(6-Pyrrolidin-1-ylpyrimidin-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings allow the compound to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolidine-2-one.

    Pyrimidine derivatives: Compounds such as 2,4-diaminopyrimidine and 5-fluorouracil.

    Benzoic acid derivatives: Compounds like salicylic acid and para-aminobenzoic acid.

Uniqueness

3-(6-Pyrrolidin-1-ylpyrimidin-4-yl)benzoic acid is unique due to its combination of three distinct functional groups, which allows it to interact with a wide range of biological targets. This structural diversity makes it a valuable compound for medicinal chemistry and drug discovery.

Properties

IUPAC Name

3-(6-pyrrolidin-1-ylpyrimidin-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(20)12-5-3-4-11(8-12)13-9-14(17-10-16-13)18-6-1-2-7-18/h3-5,8-10H,1-2,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJOJXUIYZQBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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